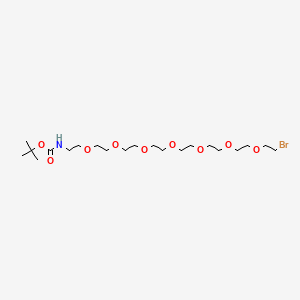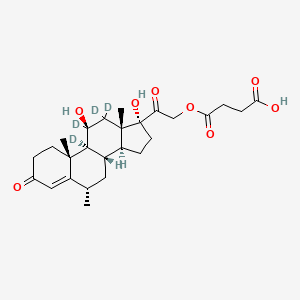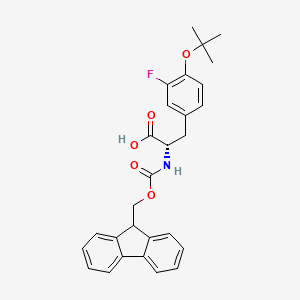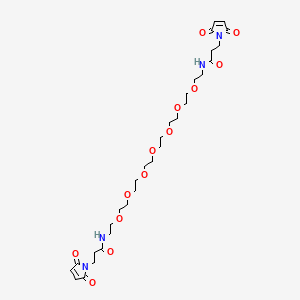
Bepridil-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bepridil-d5 es una forma deuterada de Bepridil, un bloqueador de los canales de calcio de acción prolongada y no selectivo con una importante actividad antianginosa. Es conocido por su capacidad para producir una vasodilatación coronaria significativa y efectos periféricos moderados. This compound se utiliza en la investigación científica para estudiar la farmacocinética y el metabolismo de Bepridil, ya que los átomos de deuterio pueden proporcionar información sobre el comportamiento del fármaco en los sistemas biológicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Bepridil-d5 implica la incorporación de átomos de deuterio en la molécula de Bepridil. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es la reacción de intercambio hidrógeno-deuterio, donde los átomos de hidrógeno en la molécula de Bepridil se reemplazan por átomos de deuterio en condiciones específicas.
Métodos de Producción Industrial
La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso puede incluir varios pasos, como la preparación de compuestos intermedios, la purificación y la deuteración final. Las condiciones de reacción, como la temperatura, la presión y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bepridil-d5 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en this compound por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y diversos catalizadores. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para obtener los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede producir óxidos, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Bepridil-d5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar los mecanismos de reacción y la cinética de Bepridil.
Biología: Se emplea en estudios metabólicos para comprender el comportamiento de Bepridil en los sistemas biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos e interacciones con otros fármacos.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y procesos químicos.
Mecanismo De Acción
Bepridil-d5 ejerce sus efectos inhibiendo tanto las corrientes de entrada de calcio lento (tipo L) como de sodio rápido en el músculo liso miocárdico y vascular. Interfiere con la unión del calcio a la calmodulina y bloquea tanto los canales de calcio operados por voltaje como los operados por receptores. Esta inhibición reduce la entrada transmembrana de iones de calcio en el músculo liso cardíaco y vascular, lo que lleva a la vasodilatación coronaria y la reducción de la frecuencia cardíaca y la presión arterial.
Comparación Con Compuestos Similares
Bepridil-d5 se puede comparar con otros bloqueadores de los canales de calcio, como:
- Clorhidrato de Diltiazem
- Nifedipina
- Clorhidrato de Verapamil
Singularidad
This compound es único debido a su acción no selectiva sobre los canales de calcio y su capacidad para inhibir tanto los canales de calcio operados por receptores como los operados por voltaje. Esto lo diferencia de otros bloqueadores de los canales de calcio, que pueden tener acciones más selectivas.
Compuestos Similares
Los compuestos similares incluyen:
- Amiodarona : Otro bloqueador de los canales de calcio con propiedades antiarrítmicas.
- Verapamil : Un bloqueador selectivo de los canales de calcio utilizado para tratar la hipertensión y la angina.
- Nifedipina : Un bloqueador de los canales de calcio utilizado principalmente para la hipertensión y la angina.
Propiedades
Fórmula molecular |
C24H34N2O |
|---|---|
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
N-benzyl-2,3,4,5,6-pentadeuterio-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/i4D,7D,8D,13D,14D |
Clave InChI |
UIEATEWHFDRYRU-KVKRPVSRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)CC(COCC(C)C)N3CCCC3)[2H])[2H] |
SMILES canónico |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
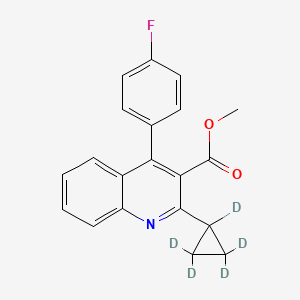
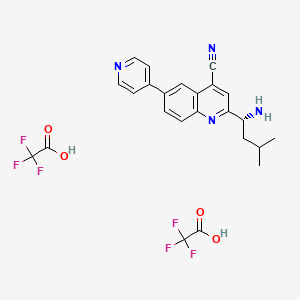
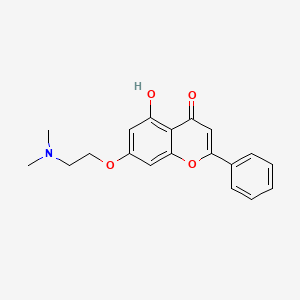
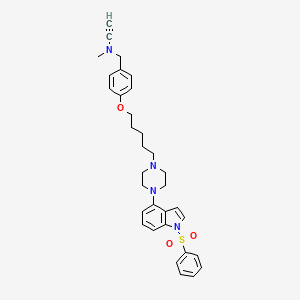
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

